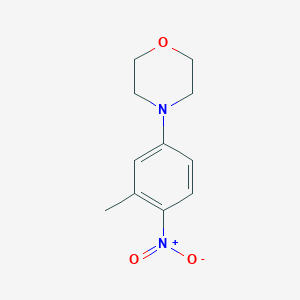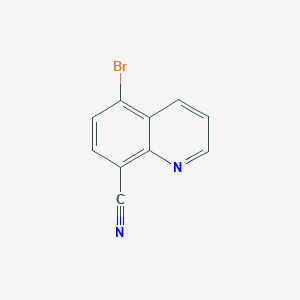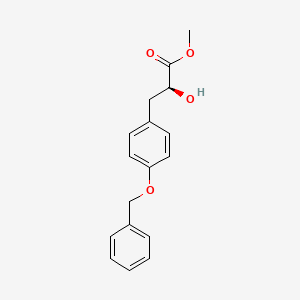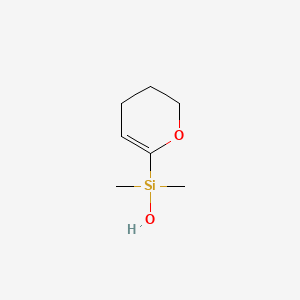
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol” is a silanol compound that contains a dimethylsilanol group attached to a 3,4-dihydro-2H-pyran-6-yl ring . It has a molecular formula of C7H14O2Si and a molecular weight of 158.27 .
Molecular Structure Analysis
The molecular structure of “(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol” consists of a 3,4-dihydro-2H-pyran-6-yl ring attached to a dimethylsilanol group . The InChI key for this compound is ZMDNGTLKIVNNCF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol” has a refractive index of n20/D 1.4746, a boiling point of 54 °C at 0.83 mmHg, and a density of 1.005 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Recent studies highlight the critical role of compounds similar to "(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol" in the synthesis of heterocyclic compounds, which are central to drug development and materials science. For example, research on the three-component cyclocondensation of dimedone with aldehydes and malononitrile facilitated the construction of tetrahydrobenzo[b]pyrans, emphasizing the value of these reactions in synthesizing valuable heterocyclic compounds using organocatalysts (H. Kiyani, 2018).
Advancements in Organic Synthesis
The enantioselective synthesis of 3,4-dihydropyran derivatives has been a focal point of research due to their significance as chiral building blocks in the synthesis of bioactive molecules and natural products. The review by Desimoni, Faita, and Quadrelli (2018) illustrates the various synthetic strategies employed, highlighting the role of chiral metal complexes and organocatalysts in achieving high levels of enantioselectivity (G. Desimoni, G. Faita, & P. Quadrelli, 2018).
Biomedical Applications
The exploration of heterocyclic compounds, particularly pyrazolines and pyridones, demonstrates their potential in developing new anticancer agents. Research by Pushkar Kumar Ray et al. (2022) on pyrazoline derivatives outlines their importance in anticancer activity, providing a comprehensive review of synthetic strategies and biological effects (Pushkar Kumar Ray et al., 2022).
Material Science and Polymer Chemistry
Polyhydroxyalkanoates (PHAs), for instance, have been extensively studied for their medical applications, demonstrating how the mechanical properties of these polymers can be tailored for specific uses such as surgical sutures, scaffolds, and drug delivery systems. This emphasizes the role of synthetic pathways, including those involving dimethylsilanol derivatives, in producing materials with desired properties (M. Grigore et al., 2019).
Safety And Hazards
“(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a Category 4 flammable liquid . It is recommended to keep away from heat, sparks, open flames, and hot surfaces, and to wear protective gloves, clothing, eye protection, and face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
3,4-dihydro-2H-pyran-6-yl-hydroxy-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-10(2,8)7-5-3-4-6-9-7/h5,8H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDNGTLKIVNNCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CCCCO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462568 |
Source


|
| Record name | (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | |
CAS RN |
304669-35-0 |
Source


|
| Record name | (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

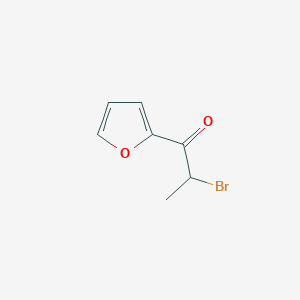
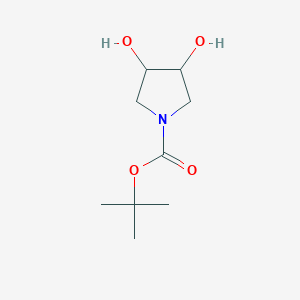
![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)
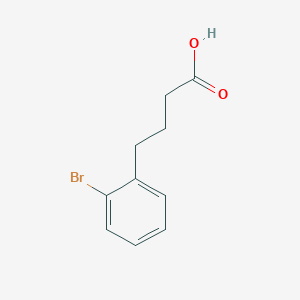


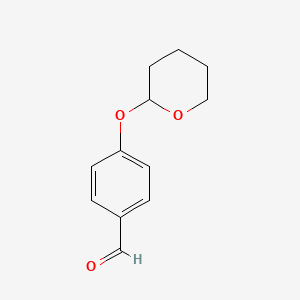
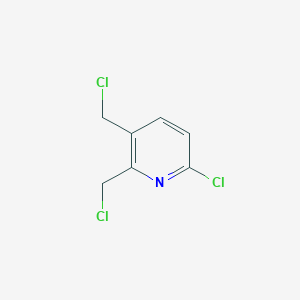
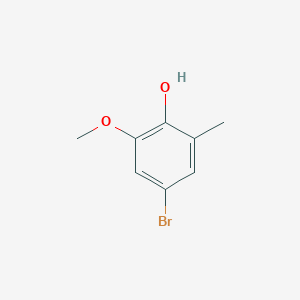
![1-[2-(4-Fluorophenyl)ethyl]piperazine](/img/structure/B1338925.png)
